molecular formula C10H16N2 B1417297 1-N-methyl-1-N-(propan-2-yl)benzene-1,3-diamine CAS No. 1094323-93-9

1-N-methyl-1-N-(propan-2-yl)benzene-1,3-diamine

Cat. No. B1417297
M. Wt: 164.25 g/mol
InChI Key: CDKCLVKWNDKZFM-UHFFFAOYSA-N
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Description

“1-N-methyl-1-N-(propan-2-yl)benzene-1,3-diamine”, also known as N1-methyl-N1-(propan-2-yl)benzene-1,2-diamine dihydrochloride, is a synthetic organic compound . It has a molecular weight of 237.17 and is typically stored at room temperature . It is a powder in physical form .


Physical And Chemical Properties Analysis

This compound is a powder in physical form . It has a molecular weight of 237.17 . The compound is stored at room temperature .

Scientific Research Applications

Corrosion Inhibition

  • The molecule has been studied for its potential as a corrosion inhibitor. For instance, N,N,N,N-tetrakis((3,5-dimethyl-1Hpyrazol-1-yl)methyl)propane-1,3-diamine, a related compound, demonstrated significant inhibition performance for the corrosion of mild steel in acidic environments (Louadi et al., 2017).

Vibrational and Conformational Analysis

  • The compound has been the subject of vibrational and conformational analysis. For instance, N1-N2-bis((pyridine-4-yl)methylene)benzene-1,2-diamine (a related compound) was synthesized and characterized, providing insights into its stable structure and vibrational assignments (Subashchandrabose et al., 2013).

Chemical Sensing and Detection

  • Derivatives of benzene-1,2-diamine have been used to develop chemosensors for detecting metal ions. A study on 2-((E)-(-2-aminophenylimino)methyl)-6-isopropyl-3-methylphenol, a related compound, showed its efficacy in detecting Ni2+ and Cu2+ ions (Pawar et al., 2015).

Polymer Synthesis

  • The compound has applications in the synthesis of polymers. For example, a study involved using a diamine monomer containing triaryl imidazole pendant group, similar in structure to 1-N-methyl-1-N-(propan-2-yl)benzene-1,3-diamine, for synthesizing soluble and thermally stable polyimides (Ghaemy & Alizadeh, 2009).

Organic Synthesis

  • The compound has been used in organic synthesis processes. For instance, N-[4-(1-Methyl-1H-imidazol-2-yl)-2,4′-bipyridin-2′-yl]benzene-1,4-diamine was synthesized using nucleophilic aromatic substitution reactions, highlighting its versatility in organic synthesis (Zinad et al., 2018).

Coordination Polymers

  • The compound has been explored in the formation of coordination polymers. A study detailed the synthesis and properties of coordination polymers based on benzene-1,3-dioic acid and bis((1H-imidazol-1-yl)methyl)benzene, demonstrating potential applications in material science and coordination chemistry (He et al., 2020).

Safety And Hazards

The compound has several hazard statements including H302, H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and washing hands thoroughly after handling .

properties

IUPAC Name

3-N-methyl-3-N-propan-2-ylbenzene-1,3-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2/c1-8(2)12(3)10-6-4-5-9(11)7-10/h4-8H,11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDKCLVKWNDKZFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C)C1=CC=CC(=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-N-methyl-1-N-(propan-2-yl)benzene-1,3-diamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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